

# Application Notes and Protocols: Investigating Neuropathic Pain with JNJ-28583113

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## Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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These application notes provide a comprehensive guide to utilizing **JNJ-28583113**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, for the investigation of neuropathic pain. Due to its pharmacokinetic profile, **JNJ-28583113** is primarily suited for in vitro studies.

## Introduction to JNJ-28583113 and TRPM2 in Neuropathic Pain

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the pathogenesis of neuropathic pain is neuroinflammation, which involves the activation of immune cells such as microglia and macrophages. The TRPM2 ion channel has emerged as a significant player in this process.

TRPM2 is a calcium-permeable non-selective cation channel activated by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS), which are produced during oxidative stress.[1] In the context of neuropathic pain, activation of TRPM2 in immune cells, particularly microglia, leads to an influx of calcium. This calcium signaling triggers the production and release of pro-inflammatory cytokines and chemokines, contributing to central sensitization and the maintenance of pain states.[2]

**JNJ-28583113** is a potent, brain-penetrant antagonist of the TRPM2 channel.[\[1\]](#)[\[3\]](#) While its rapid in vivo metabolism currently limits its systemic use, its high in vitro potency makes it an excellent tool for elucidating the role of TRPM2 in cellular models of neuropathic pain.[\[1\]](#)[\[3\]](#)[\[4\]](#)

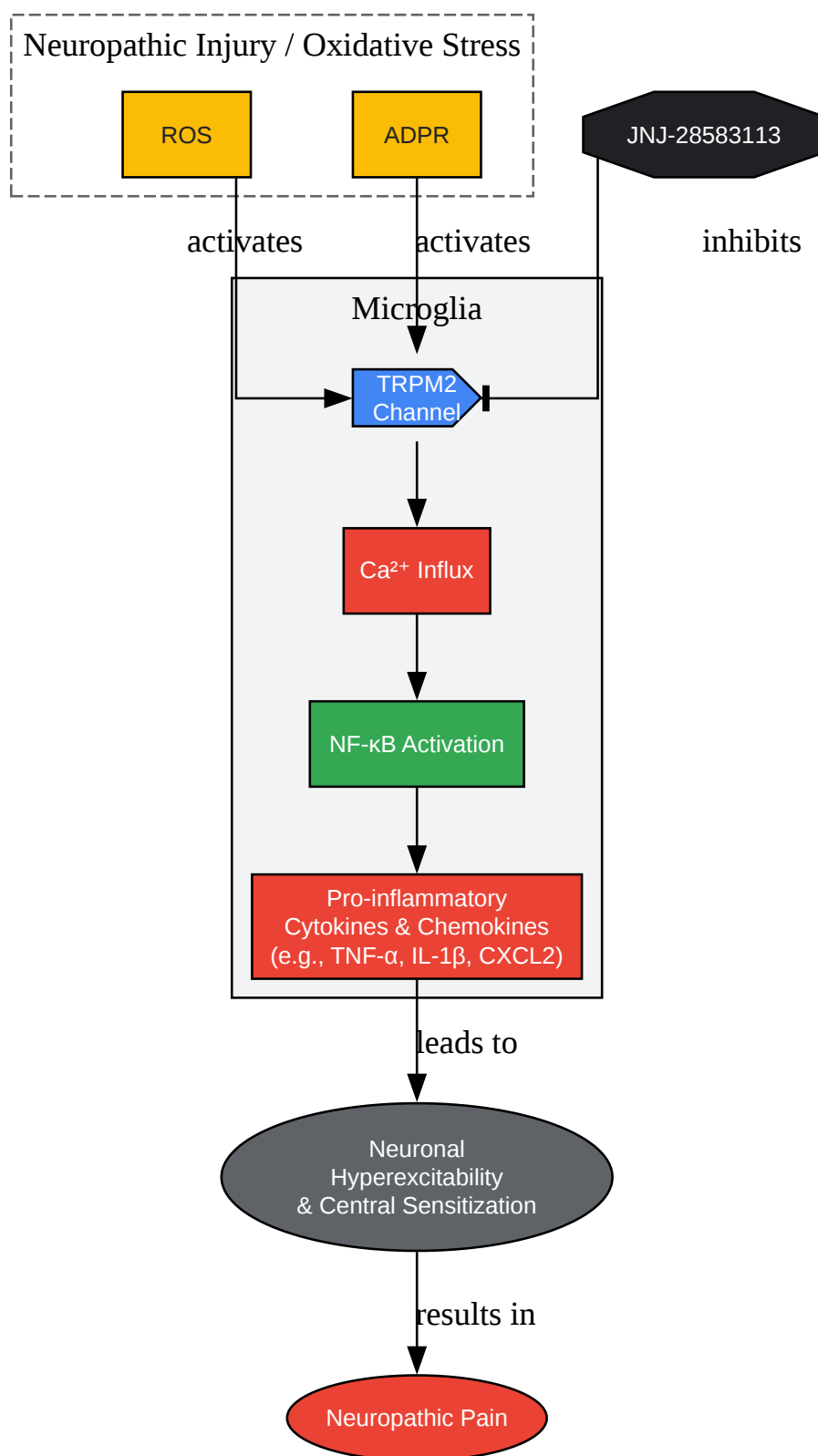
## Quantitative Data Summary

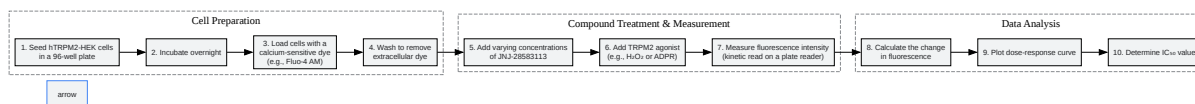
The following table summarizes the in vitro potency and key effects of **JNJ-28583113**.

Parameter	Species	Value	Assay	Reference
IC50	Human	126 ± 0.5 nM	Ca2+ Flux Assay	<a href="#">[1]</a> <a href="#">[4]</a>
Rat	25 nM	Ca2+ Flux Assay	<a href="#">[5]</a>	
Chimpanzee	100 nM	Ca2+ Flux Assay	<a href="#">[5]</a>	
IC50	Human	13 ± 2.8 nM	Electrophysiology (Patch-clamp)	<a href="#">[4]</a>
Key In Vitro Effect	Cellular Model	Description	Reference	
Cytokine Release	Microglia	Blunts cytokine release in response to pro-inflammatory stimuli.	<a href="#">[1]</a> <a href="#">[3]</a>	
Cell Viability	Multiple cell lines	Protects against oxidative stress-induced cell death.	<a href="#">[1]</a> <a href="#">[3]</a>	
Signal Transduction	hTRPM2-HEK cells	Promotes the phosphorylation of GSK3α and β subunits.	<a href="#">[1]</a> <a href="#">[3]</a>	

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway of TRPM2 activation in microglia and its role in neuropathic pain, along with the inhibitory action of **JNJ-28583113**.





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## References

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